molecular formula C21H25N3O B15040046 3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole

3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole

Cat. No.: B15040046
M. Wt: 335.4 g/mol
InChI Key: IGLAPTRWWKZNHI-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole is a complex organic compound that features an indole core structure substituted with a piperazine ring and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate. The methoxybenzyl group is often added via a reductive amination process, where the corresponding benzaldehyde reacts with the piperazine-substituted indole in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the piperazine ring.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carboxyl derivative, while substitution on the indole ring can introduce various functional groups.

Scientific Research Applications

3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole involves its interaction with molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The indole core can intercalate with DNA, affecting gene expression. The methoxybenzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indole ring.

    3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.

Uniqueness

3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The indole ring provides aromatic stability, the piperazine ring offers potential interactions with biological targets, and the methoxybenzyl group enhances solubility and membrane permeability.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

3-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H25N3O/c1-25-19-8-6-17(7-9-19)15-23-10-12-24(13-11-23)16-18-14-22-21-5-3-2-4-20(18)21/h2-9,14,22H,10-13,15-16H2,1H3

InChI Key

IGLAPTRWWKZNHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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